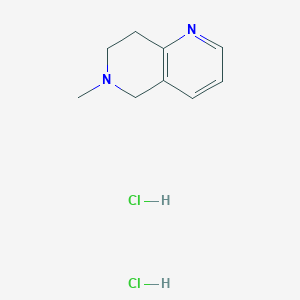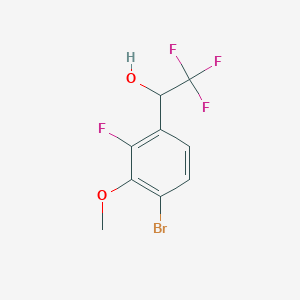
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol is an organic compound with the molecular formula C9H7BrF3O2 This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a trifluoroethanol moiety
Métodos De Preparación
The synthesis of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-3-methoxybenzene and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the reaction of 4-bromo-2-fluoro-3-methoxybenzene with trifluoroacetaldehyde in the presence of a suitable catalyst and solvent. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), while catalysts such as palladium or copper complexes are often used.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Pathways Involved: The specific pathways involved depend on the biological context and the molecular targets. For example, the compound may inhibit a key enzyme in a metabolic pathway, leading to changes in cellular metabolism. Alternatively, it may modulate receptor signaling pathways, affecting cellular communication and response.
Comparación Con Compuestos Similares
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2-phenylethanol, 1-(4-Bromo-2-fluoro-3-methoxyphenyl)cyclooctanol, and 1-(4-Bromo-2-fluoro-3-methoxyphenyl)butan-1-one.
Uniqueness: The presence of the trifluoroethanol moiety in this compound distinguishes it from other similar compounds. This moiety imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7BrF4O2 |
|---|---|
Peso molecular |
303.05 g/mol |
Nombre IUPAC |
1-(4-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7BrF4O2/c1-16-7-5(10)3-2-4(6(7)11)8(15)9(12,13)14/h2-3,8,15H,1H3 |
Clave InChI |
POUVYGVAEPSWMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)C(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


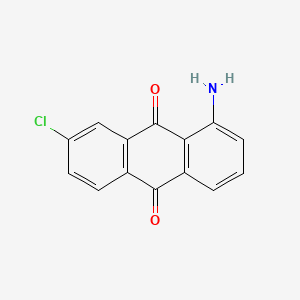

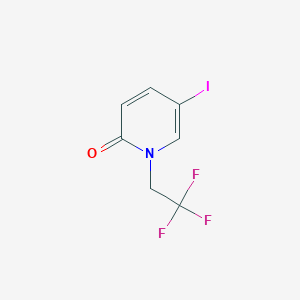
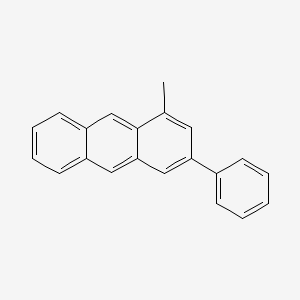

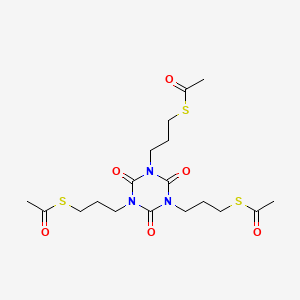

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)

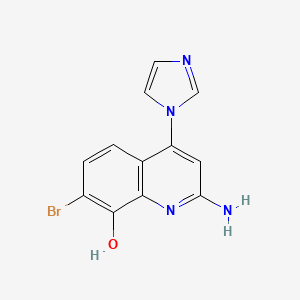
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)

